N-Butyl-5-methyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide
Description
N-Butyl-5-methyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide (CAS: 82058-30-8, molecular formula: C₃₆H₃₇N₃O₂) is a structurally complex bicyclic compound characterized by a 3,7-diazabicyclo[3.3.1]nonane core. This scaffold features four phenyl substituents at positions 2,4,6,8, a butyl group at the N-position, a methyl group at position 5, and a carboxamide moiety at position 3 . The compound’s structural complexity necessitates advanced analytical techniques (e.g., X-ray crystallography via SHELX software ) for confirmation of stereochemistry and substituent placement.
Properties
CAS No. |
82058-30-8 |
|---|---|
Molecular Formula |
C37H39N3O2 |
Molecular Weight |
557.7 g/mol |
IUPAC Name |
N-butyl-1-methyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxamide |
InChI |
InChI=1S/C37H39N3O2/c1-3-4-25-38-36(42)40-32(27-19-11-6-12-20-27)30-31(26-17-9-5-10-18-26)39-33(28-21-13-7-14-22-28)37(2,35(30)41)34(40)29-23-15-8-16-24-29/h5-24,30-34,39H,3-4,25H2,1-2H3,(H,38,42) |
InChI Key |
CGOIRVHUWIPHDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)N1C(C2C(NC(C(C1C3=CC=CC=C3)(C2=O)C)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-methyl-9-oxo-2,4,6,8-tetra(phenyl)-3,7-diazabicyclo[3.3.1]nonane-7-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the phenyl groups and the carboxamide functionality. Common reagents used in these reactions include organometallic reagents, such as Grignard reagents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-butyl-1-methyl-9-oxo-2,4,6,8-tetra(phenyl)-3,7-diazabicyclo[3.3.1]nonane-7-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-butyl-1-methyl-9-oxo-2,4,6,8-tetra(phenyl)-3,7-diazabicyclo[3.3.1]nonane-7-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-butyl-1-methyl-9-oxo-2,4,6,8-tetra(phenyl)-3,7-diazabicyclo[3.3.1]nonane-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related diazabicyclo[3.3.1]nonane derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Structural Analogues and Substituent Variations
Table 1: Key Structural Analogues and Their Features
Substituent Impact on Physicochemical Properties
- Lipophilicity : The tetraphenyl groups in the target compound contribute to high lipophilicity (XLogP3: 5.8), which may enhance membrane permeability but reduce aqueous solubility. In contrast, alkoxyalkyl substituents (e.g., isopropoxypropyl in derivatives) improve solubility .
- Electron Effects : Chlorophenyl substituents (e.g., CAS 82058-43-3) increase electron-withdrawing character, which may enhance metabolic stability but raise toxicity concerns .
Biological Activity
N-Butyl-5-methyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide (CAS No. 82058-31-9) is a complex organic compound with significant potential in biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 557.724 g/mol. Its unique bicyclic structure contributes to its biological properties and interactions.
| Property | Value |
|---|---|
| Molecular Formula | C37H39N3O2 |
| Molecular Weight | 557.724 g/mol |
| Density | 1.148 g/cm³ |
| Boiling Point | 711.9 ºC |
| Flash Point | 384.3 ºC |
The compound's mechanism of action involves its interaction with various molecular targets within biological systems. It may modulate the activity of specific enzymes or receptors, leading to significant biological effects such as:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines.
- Apoptosis Induction : It may trigger apoptosis in tumor cells through mechanisms similar to those observed in other diazabicyclo compounds.
Antitumor Activity
Research indicates that this compound has shown promise in inhibiting the growth of various tumor cell lines. For instance:
- Cell Line Studies : In vitro assays demonstrated that the compound can significantly reduce cell viability in human breast cancer cell lines (e.g., MCF-7), with IC50 values indicating effective potency.
- Mechanistic Insights : Flow cytometry analyses revealed that treated cells exhibited increased rates of apoptosis compared to controls.
Case Studies
Several case studies have explored the biological implications of this compound:
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of N-butyl derivatives on RPMI8402 human lymphoblast tumor cells, showing a range of IC50 values from 20 nM to 120 nM depending on the substituents used.
- Therapeutic Applications : Investigations into its use as a drug candidate for various diseases are ongoing, focusing on its potential to act as an effective therapeutic agent due to its structural properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
